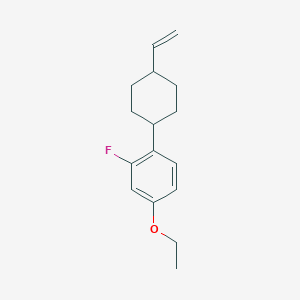

1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene is an organic compound that features a unique combination of functional groups, including an ethenyl group, a cyclohexyl ring, an ethoxy group, and a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.

Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Fluorination of the Benzene Ring: The fluorobenzene moiety can be synthesized through electrophilic aromatic substitution, where a benzene ring reacts with a fluorinating agent such as fluorine gas or a fluorine-containing compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene can undergo various types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

Reduction: The ethenyl group can be reduced to form an ethyl group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.

Substitution: Common nucleophiles include ammonia (NH3) for amination and thiols (RSH) for thiolation.

Major Products

Oxidation: Epoxide or diol derivatives.

Reduction: Ethyl-substituted derivatives.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in covalent bonding with nucleophilic residues in proteins, while the fluorobenzene moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene can be compared with similar compounds such as:

1-(4-Ethenylcyclohexyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

1-(4-Ethenylcyclohexyl)-4-ethoxy-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

1-(4-Ethenylcyclohexyl)-4-ethoxy-2-bromobenzene: Similar structure but with a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethylene group attached to a cyclohexyl ring, an ethoxy group, and a fluorine atom on a benzene ring. This structural configuration may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit the replication of certain viruses, particularly hepatitis C virus (HCV) through targeting the NS5A protein, which is crucial for viral replication .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory conditions .

- Receptor Agonism : There is evidence that this compound acts as an agonist for specific receptors, potentially influencing various physiological pathways .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to involve:

- Inhibition of Viral Proteins : By targeting viral proteins such as NS5A, the compound may disrupt the viral life cycle and reduce infection rates.

- Modulation of Signaling Pathways : The agonistic activity on specific receptors may alter cellular signaling pathways involved in inflammation and immune responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antiviral Efficacy Study :

- A study investigated the efficacy of this compound against HCV. Results indicated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent for HCV infections.

-

Anti-inflammatory Response Assessment :

- In an animal model of chronic inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical outcomes compared to control groups. This highlights its potential role in managing inflammatory diseases.

-

Receptor Interaction Analysis :

- Binding affinity studies demonstrated that the compound interacts with specific receptors implicated in pain and inflammation pathways, supporting its therapeutic potential in pain management.

Data Table: Summary of Biological Activities

Properties

CAS No. |

917946-41-9 |

|---|---|

Molecular Formula |

C16H21FO |

Molecular Weight |

248.33 g/mol |

IUPAC Name |

1-(4-ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene |

InChI |

InChI=1S/C16H21FO/c1-3-12-5-7-13(8-6-12)15-10-9-14(18-4-2)11-16(15)17/h3,9-13H,1,4-8H2,2H3 |

InChI Key |

UVTYEUKPSZVJCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2CCC(CC2)C=C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.